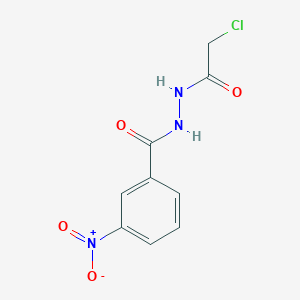

N'-(2-chloroacetyl)-3-nitrobenzohydrazide

Description

N'-(2-Chloroacetyl)-3-nitrobenzohydrazide (CAS: Not explicitly provided; referenced under ) is a benzohydrazide derivative characterized by a 3-nitro-substituted benzene ring linked to a hydrazide group, further functionalized with a 2-chloroacetyl moiety. The presence of the nitro group enhances electron-withdrawing effects, influencing reactivity and molecular interactions, while the chloroacetyl group provides a reactive site for nucleophilic substitutions or metal coordination .

Properties

IUPAC Name |

N'-(2-chloroacetyl)-3-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMWKOXDTKJWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzoic acid hydrazide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 3-nitrobenzoic acid hydrazide in an appropriate solvent, such as dichloromethane.

- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.

- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-chloroacetyl)-3-nitrobenzohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.

Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

Substitution Reactions: Substituted derivatives where the chloroacetyl group is replaced by the nucleophile.

Reduction Reactions: Amino derivatives where the nitro group is reduced to an amino group.

Condensation Reactions: Hydrazones formed by the reaction of the hydrazide moiety with aldehydes or ketones.

Scientific Research Applications

Synthesis Method

The synthesis typically involves the reaction of 3-nitrobenzoic acid hydrazide with chloroacetyl chloride under controlled conditions. The general steps are as follows:

-

Reagents :

- 3-nitrobenzoic acid hydrazide

- Chloroacetyl chloride

- Base (e.g., pyridine)

-

Procedure :

- Dissolve 3-nitrobenzoic acid hydrazide in dichloromethane.

- Add chloroacetyl chloride dropwise while maintaining a temperature of 0-5°C.

- Introduce pyridine to neutralize the hydrochloric acid generated.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Scientific Research Applications

N'-(2-chloroacetyl)-3-nitrobenzohydrazide has several notable applications:

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.

Biological Applications

The hydrazide moiety can form stable conjugates with biomolecules, which is advantageous for bioconjugation techniques. This property opens avenues for developing bioactive compounds.

Pharmaceutical Development

Research indicates that this compound may act as a pharmacophore in drug design. Its ability to undergo various chemical modifications allows for creating derivatives with potential therapeutic properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 mg/mL against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, akin to other hydrazone derivatives known for their antimicrobial effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The biological activity may be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Interaction with DNA : Preliminary studies suggest that the compound might intercalate into DNA, disrupting replication and transcription processes.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3-nitrobenzohydrazide depends on its specific application. In general, the compound can interact with biological molecules through its reactive functional groups. For example:

Chloroacetyl Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.

Hydrazide Moiety: Can form stable conjugates with biomolecules, potentially altering their function or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent Variations on the Benzene Ring

N'-(2-Chloroacetyl)-4-methylbenzohydrazide (CAS: 199938-21-1) Differs by a methyl group at the para position instead of nitro. Exhibits reduced electron-withdrawing effects, leading to altered solubility and reactivity. This compound is utilized in synthetic intermediates for organometallic complexes .

N'-(2-Chloroacetyl)-4-fluorobenzohydrazide (CAS: 499129-05-4)

- Substitutes nitro with a fluoro group at the para position.

- The electronegative fluorine enhances stability against hydrolysis but reduces polarizability compared to the nitro group. Applications include fluorescence-based sensing .

N'-(2-Chloroacetyl)-3-cyanobenzohydrazide (CAS: 83070-33-1) Replaces nitro with a cyano group at the meta position. The cyano group offers strong electron-withdrawing effects similar to nitro but with distinct steric and electronic profiles, influencing ligand-metal binding affinities .

Variations in the Hydrazide Functional Group

N,N′-(1,2-Diphenylethane-1,2-diylidene)bis(3-nitrobenzohydrazide) A bis-hydrazide derivative with two 3-nitrobenzohydrazide units linked via a diphenylethane backbone. Forms stable Cu(II) complexes with enhanced nonlinear optical (NLO) properties due to extended π-conjugation .

N'-(1-Acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide (CAS: Not provided; ) Integrates a benzodiazepine ring system, introducing planar rigidity. Demonstrated biological activity in preliminary pharmacological screens, unlike the simpler chloroacetyl derivatives .

Physicochemical and Reactivity Comparisons

Biological Activity

N'-(2-chloroacetyl)-3-nitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial and anticancer activities.

This compound is characterized by the following structural features:

- Functional Groups : Contains a chloroacetyl group and a nitro group attached to a benzohydrazide framework.

- Molecular Formula : CHClNO

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrobenzohydrazine with chloroacetyl chloride. This process can be summarized as follows:

-

Reagents :

- 3-nitrobenzohydrazine

- Chloroacetyl chloride

- Base (e.g., triethylamine)

-

Reaction Conditions :

- Conducted under anhydrous conditions to prevent hydrolysis.

- The reaction is usually carried out at room temperature or slightly elevated temperatures.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 mg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, similar to other hydrazone derivatives known for their antimicrobial properties .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A study reported the following IC values for different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

- Interaction with DNA : Preliminary studies suggest that the compound might intercalate into DNA, disrupting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study conducted by Gawande & Khadsan demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .

- Cytotoxicity in Cancer Models : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells, with flow cytometry analyses confirming increased annexin V staining, indicative of early apoptotic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.